molecular formula C10H11F3O B567172 1-Butoxy-2,3,4-trifluorobenzene CAS No. 1208078-33-4

1-Butoxy-2,3,4-trifluorobenzene

Cat. No.: B567172
CAS No.: 1208078-33-4
M. Wt: 204.192
InChI Key: SUQVNOJYWQZVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxy-2,3,4-trifluorobenzene is a chemical compound with the molecular formula C10H11F3O . It has an average mass of 204.189 Da and a monoisotopic mass of 204.076202 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three fluorine atoms and a butoxy group attached .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.19 . It has a boiling point of 219.5±35.0°C at 760 mmHg . The density of this compound is 1.162 .

Scientific Research Applications

Ultrasound-Assisted Organic Synthesis

Ultrasound irradiation enhances the preparation of nitro aromatic ethers, such as 1-butoxy-4-nitrobenzene, by facilitating liquid-liquid phase-transfer catalysis. This method provides a novel approach for synthesizing nitro aromatic ethers with improved efficiency and reduced reaction times (Harikumar & Rajendran, 2014).

Organometallic Chemistry

Research has demonstrated the controlled regiospecific functionalization of 1,2,3-trifluorobenzene and its derivatives, enabling the selective introduction of functional groups at specific positions on the benzene ring. This control is achieved through novel organometallic reactions, providing valuable insights into the synthesis of complex organic molecules (Heiss & Schlosser, 2003).

Crystal Structure Analysis

The study of 1,2,3,5-tetrafluorobenzene’s crystal structure reveals insights into the role of C–H⋯F–C hydrogen bonding and weak intermolecular interactions in the crystal packing of non-polar compounds. This research highlights the structural effects of fluorination on benzene derivatives (Thakur et al., 2010).

Electroactive Ionic Liquids

The development of electroactive ionic liquids based on modifications of 1,4-dimethoxybenzene with triflimide anions for lithium-ion batteries introduces new possibilities for enhancing solubility and oxidation potential of redox shuttles. This advancement could significantly impact the performance and efficiency of lithium-ion batteries (Gélinas et al., 2017).

Radical Difunctionalization

A novel strategy for the difunctionalization of styrenes using electrophilic perfluoroalkyl and tert-butylperoxy radicals has been developed. This method synthesizes compounds at room temperature, previously challenging to produce, showcasing the potential for creating complex molecules under mild conditions (Shi et al., 2016).

Properties

IUPAC Name

1-butoxy-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQVNOJYWQZVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702989
Record name 1-Butoxy-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208078-33-4
Record name 1-Butoxy-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.